molecular formula C10H13ClFN3S B12216314 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12216314
M. Wt: 261.75 g/mol
InChI Key: CPSUQXPFEPOTED-UHFFFAOYSA-N
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Description

1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a compound that belongs to the class of heterocyclic amines It features a thienyl group substituted with a fluorine atom and a pyrazolyl group linked via a methanamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of the Thienyl Intermediate: The starting material, 5-fluoro-2-thiophenecarboxaldehyde, is synthesized through the fluorination of 2-thiophenecarboxaldehyde.

    Formation of the Pyrazolyl Intermediate: The pyrazolyl group is introduced by reacting 1-methyl-1H-pyrazole with a suitable alkylating agent.

    Coupling Reaction: The thienyl and pyrazolyl intermediates are coupled using a reductive amination reaction, where the aldehyde group of the thienyl intermediate reacts with the amine group of the pyrazolyl intermediate in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the thienyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromo-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
  • 1-(5-chloro-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
  • 1-(5-methyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Uniqueness

1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C10H13ClFN3S

Molecular Weight

261.75 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H12FN3S.ClH/c1-14-5-4-8(13-14)6-12-7-9-2-3-10(11)15-9;/h2-5,12H,6-7H2,1H3;1H

InChI Key

CPSUQXPFEPOTED-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

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